Desmethyl Erlotinib Carboxylate Acid
CAS No.: 882172-60-3
Cat. No.: VC0138199
Molecular Formula: C21H19N3O5
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 882172-60-3 |
---|---|
Molecular Formula | C21H19N3O5 |
Molecular Weight | 393.4 g/mol |
IUPAC Name | 2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyacetic acid |
Standard InChI | InChI=1S/C21H19N3O5/c1-3-14-5-4-6-15(9-14)24-21-16-10-18(28-8-7-27-2)19(29-12-20(25)26)11-17(16)22-13-23-21/h1,4-6,9-11,13H,7-8,12H2,2H3,(H,25,26)(H,22,23,24) |
Standard InChI Key | UFKZQJKDHRJVEF-UHFFFAOYSA-N |
SMILES | COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCC(=O)O |
Canonical SMILES | COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Desmethyl Erlotinib Carboxylate Acid is an organic compound with the molecular formula C21H19N3O5 and a molecular weight of 393.4 g/mol . Its IUPAC name is 2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyacetic acid . The compound features a quinazoline core structure with specific functional groups including an ethynyl group, methoxyethoxy substituent, and a carboxylic acid moiety that distinguishes it from related compounds.
Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Registry Numbers | 882172-60-3, 1170354-84-3 |
InChIKey | KNCLPBMNMFPIIO-UHFFFAOYSA-N |
PubChem CID | 71315775 |
UNII | 3G35UZ6493 |
DSSTox Substance ID | DTXSID60747565 |
Structural Formula
The structural formula of Desmethyl Erlotinib Carboxylate Acid consists of a quinazoline scaffold with several key functional groups attached. The 2D representation reveals the spatial arrangement of atoms and bonds that contribute to its chemical properties and potential biological interactions . The compound contains:
-
A quinazoline core structure
-
An ethynylanilino group at position 4
-
A 2-methoxyethoxy substituent at position 7
-
An oxyacetic acid group at position 6
Relation to Erlotinib and Metabolic Significance
Structural Comparison with Erlotinib
Desmethyl Erlotinib Carboxylate Acid shares structural similarities with erlotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The presence of the carboxylic acid group represents a significant structural modification that may alter its pharmacological properties compared to erlotinib.
Chemical and Physical Properties
Molecular Characteristics
The molecular properties of Desmethyl Erlotinib Carboxylate Acid influence its behavior in biological systems and its potential applications in pharmaceutical research.
Structural Features
The compound possesses several important structural features that may contribute to its biological activity:
-
The quinazoline core, which is a common structural element in several kinase inhibitors
-
The ethynyl group on the anilino moiety, which may participate in specific molecular interactions
-
The methoxyethoxy group, which affects the compound's lipophilicity and membrane permeability
-
The carboxylic acid functionality, which provides acid-base properties and potential for additional derivatization
Analytical Detection and Quantification
Immunoassay Methods
Developing specific analytical methods for detecting and quantifying compounds related to erlotinib metabolism presents significant challenges. For erlotinib and its metabolites, enzyme immunoassay techniques have been developed that demonstrate high specificity.
The development of antibodies that can distinguish between erlotinib and its metabolites requires careful consideration of structural features. In previous studies focused on erlotinib, researchers have created specific antibodies by changing part of the structure to a hapten antigenic structure, enabling the development of enzyme immunoassay techniques suitable for pharmacokinetic studies .
Specificity Considerations
When developing analytical methods for erlotinib metabolites, cross-reactivity with structurally similar compounds presents a significant challenge. For instance, an ELISA method developed for erlotinib showed only 6.7% cross-reactivity with O-desmethyl erlotinib, demonstrating the ability to create highly specific analytical methods .
The potential for cross-reactivity between Desmethyl Erlotinib Carboxylate Acid and other erlotinib metabolites would need to be carefully evaluated when developing specific analytical methods for this compound.
Pharmacological Implications
Pharmacokinetic Considerations
The carboxylic acid functionality would likely increase water solubility compared to erlotinib, potentially affecting distribution, metabolism, and excretion properties. Additionally, the carboxylic acid group provides a site for potential conjugation reactions in phase II metabolism.
Research Applications and Future Directions
Current Research Status
The current research landscape for Desmethyl Erlotinib Carboxylate Acid appears limited based on the available literature. Future investigations could explore:
-
Its formation pathways in biological systems
-
Quantification in patient samples following erlotinib treatment
-
Potential biological activities and contribution to efficacy or adverse effects of erlotinib therapy
-
Structure-activity relationships to inform drug design
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume